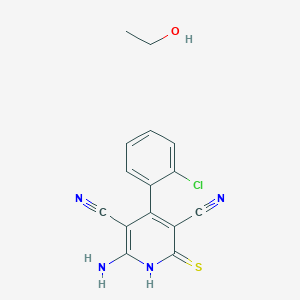![molecular formula C18H17N3O3S B14099969 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14099969.png)
3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one is a complex organic compound with the molecular formula C18H17N3O3S . This compound is characterized by its unique triazine ring structure, which is often associated with various biological and chemical activities. It is used in various scientific research fields due to its diverse chemical properties.
Preparation Methods
The synthesis of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-(2-methoxyphenoxy)ethylthiol with a suitable triazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace existing substituents. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products
Scientific Research Applications
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one can be compared with other similar compounds such as:
5-[2-(2-methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole: This compound shares a similar structure but has a tetrazole ring instead of a triazine ring, leading to different chemical and biological properties.
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: This compound has a similar methoxyphenoxy group but differs in its overall structure and reactivity. The uniqueness of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one lies in its specific triazine ring structure, which imparts distinct chemical and biological activities.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-9-5-6-10-15(14)24-11-12-25-18-19-17(22)16(20-21-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
InChI Key |
ZWKVGPFWGCOMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)

![13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1,3,5,7-tetraene-9-thione](/img/structure/B14099902.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)



![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099926.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14099941.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099948.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B14099949.png)

![3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B14099964.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099972.png)
